molecular formula C45H72O13 B15285227 22-Ethyl-7,11,14,15,28-pentahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone

22-Ethyl-7,11,14,15,28-pentahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone

Cat. No.: B15285227
M. Wt: 821.0 g/mol
InChI Key: UWEZMQMMPORRMH-UHFFFAOYSA-N
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Description

Oligomycin A, 26-hydroxy-28-oxo- is a macrolide antibiotic that was first discovered in 1954. It is produced by the bacterium Streptomyces diastatochromogenes. This compound is well-known for its ability to inhibit the FO part of H±ATP synthase, making it a valuable tool in the study of mitochondrial function and bioenergetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oligomycin A, 26-hydroxy-28-oxo- involves several steps. One notable method includes the Kornblum oxidation of 33-O-mesyloligomycin A using dimethyl sulfoxide. This process results in the formation of 33-dehydrooligomycin A, which is then further modified to obtain the desired compound .

Industrial Production Methods: Industrial production of Oligomycin A, 26-hydroxy-28-oxo- typically involves the fermentation of Streptomyces diastatochromogenes. The bacterial strain is cultured under specific conditions to maximize the yield of the antibiotic. The fermentation broth is then processed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Oligomycin A, 26-hydroxy-28-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the Kornblum oxidation mentioned earlier is a key reaction in its synthesis .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Oligomycin A, such as 33-dehydrooligomycin A and other chemically modified forms .

Mechanism of Action

Oligomycin A, 26-hydroxy-28-oxo- exerts its effects by binding to the FO part of H±ATP synthase. This binding inhibits the translocation of protons across the mitochondrial membrane, thereby blocking ATP synthesis. The inhibition occurs because the compound blocks access to the carboxyl group of Glu59 in the ATPase, preventing proton translocation .

Comparison with Similar Compounds

  • Oligomycin B
  • Oligomycin C
  • Rutamycin B

Comparison: Oligomycin A, 26-hydroxy-28-oxo- is unique due to its specific inhibitory action on the FO part of H±ATP synthase. While Oligomycin B and Oligomycin C share similar structures and functions, they differ in their side chains and overall potency. Rutamycin B, another related antibiotic, also targets ATP synthase but has a different chemical structure .

Properties

Molecular Formula

C45H72O13

Molecular Weight

821.0 g/mol

IUPAC Name

22-ethyl-7,11,14,15,28-pentahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone

InChI

InChI=1S/C45H72O13/c1-12-32-17-15-13-14-16-25(3)40(52)43(10,54)41(53)31(9)39(51)30(8)38(50)29(7)37(49)24(2)18-21-36(48)56-42-28(6)33(20-19-32)57-45(44(42,11)55)35(47)22-26(4)34(58-45)23-27(5)46/h13-15,17-18,21,24-34,37,39-40,42,46,49,51-52,54-55H,12,16,19-20,22-23H2,1-11H3

InChI Key

UWEZMQMMPORRMH-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)(C)O)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Origin of Product

United States

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